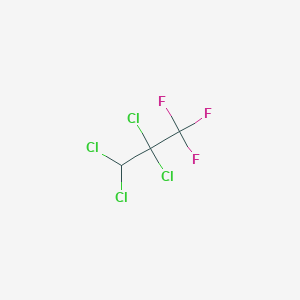
L-Proline, 4-(fluoromethylene)-, (E)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline, 4-(fluoromethylene)-, (E)-(9CI) is a synthetic amino acid derivative characterized by the presence of a fluoromethylene group attached to the proline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-(fluoromethylene)-, (E)-(9CI) typically involves the introduction of a fluoromethylene group to the proline ring. One common method involves the use of electrophilic fluorination agents under controlled conditions. For instance, the reaction of L-proline with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield the desired compound .
Industrial Production Methods
Industrial production of L-Proline, 4-(fluoromethylene)-, (E)-(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Proline, 4-(fluoromethylene)-, (E)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The fluoromethylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
L-Proline, 4-(fluoromethylene)-, (E)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes
Wirkmechanismus
The mechanism of action of L-Proline, 4-(fluoromethylene)-, (E)-(9CI) involves its interaction with specific molecular targets, such as enzymes. The fluoromethylene group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme function and regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-4-(Fluoromethylene)-L-proline
- 4-Methylene-L-proline
- cis-5-Ethynyl-L-proline
- trans-5-Vinyl-L-proline
Uniqueness
L-Proline, 4-(fluoromethylene)-, (E)-(9CI) is unique due to its specific stereochemistry and the presence of the fluoromethylene group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in biochemical assays .
Eigenschaften
CAS-Nummer |
138958-01-7 |
|---|---|
Molekularformel |
C6H8FNO2 |
Molekulargewicht |
145.13 g/mol |
IUPAC-Name |
(2S,4E)-4-(fluoromethylidene)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8FNO2/c7-2-4-1-5(6(9)10)8-3-4/h2,5,8H,1,3H2,(H,9,10)/b4-2+/t5-/m0/s1 |
InChI-Schlüssel |
WQELYDVKHZIJHJ-FYTLMZHYSA-N |
SMILES |
C1C(NCC1=CF)C(=O)O |
Isomerische SMILES |
C\1[C@H](NC/C1=C/F)C(=O)O |
Kanonische SMILES |
C1C(NCC1=CF)C(=O)O |
Synonyme |
L-Proline, 4-(fluoromethylene)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















